molecular formula C17H16BrF2N5 B10933268 4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine

4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine

Cat. No.: B10933268
M. Wt: 408.2 g/mol
InChI Key: OKRLAJAFQKWYHW-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with bromophenyl, difluoromethyl, and pyrazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Difluoromethylation: The difluoromethyl group can be introduced via a radical difluoromethylation process, often using difluoromethyl bromide and a radical initiator.

    Pyrazolylmethyl Substitution: The final step involves the substitution of the pyrimidine core with the pyrazolylmethyl group, which can be achieved through a nucleophilic substitution reaction using a suitable pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe or tool compound in biological assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
  • 4-(4-fluorophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine

Uniqueness

4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with biological targets. The difluoromethyl group also imparts specific electronic properties that can affect the compound’s behavior in various applications.

Properties

Molecular Formula

C17H16BrF2N5

Molecular Weight

408.2 g/mol

IUPAC Name

4-(4-bromophenyl)-6-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C17H16BrF2N5/c1-2-25-13(7-8-22-25)10-21-17-23-14(9-15(24-17)16(19)20)11-3-5-12(18)6-4-11/h3-9,16H,2,10H2,1H3,(H,21,23,24)

InChI Key

OKRLAJAFQKWYHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

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